(+)-alpha-Terpineol

Catalog No.
S575400
CAS No.
7785-53-7
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-alpha-Terpineol

CAS Number

7785-53-7

Product Name

(+)-alpha-Terpineol

IUPAC Name

2-[(1R)-4-methylcyclohex-3-en-1-yl]propan-2-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3/t9-/m0/s1

InChI Key

WUOACPNHFRMFPN-VIFPVBQESA-N

SMILES

CC1=CCC(CC1)C(C)(C)O

Solubility

0.71 mg/mL at 25 °C

Synonyms

1-alpha-terpineol, alpha-terpineol, alpha-terpineol, sodium salt, D-alpha-terpineol, DL-alpha-terpineol, p-menth-1-en-8-ol

Canonical SMILES

CC1=CCC(CC1)C(C)(C)O

Isomeric SMILES

CC1=CC[C@@H](CC1)C(C)(C)O

Anti-inflammatory Properties

Studies suggest (+)-alpha-Terpineol possesses anti-inflammatory properties. Research has shown its ability to inhibit the production of pro-inflammatory mediators like interleukin-6 (IL-6) in oral epithelial cells []. This suggests its potential role in managing inflammatory conditions.

Anticancer Potential

(+)-alpha-Terpineol has exhibited promising results in pre-clinical studies for its anti-cancer properties. Studies have shown its ability to induce cell death and inhibit the growth of various cancer cell lines, including small cell lung carcinoma and melanoma [, ]. Additionally, it might work by suppressing the NF-kappaB signaling pathway, which plays a crucial role in cancer development []. However, further research is needed to understand its mechanisms and potential applications in cancer treatment.

Gastroprotective Effects

Research suggests (+)-alpha-Terpineol might offer gastroprotective benefits. Studies in rats have shown its effectiveness in reducing gastric lesions caused by ethanol and indomethacin, suggesting its potential role in preventing and managing gastric ulcers [].

Additional Research Areas

(+)-alpha-Terpineol is being investigated for its potential applications in various other areas, including:

  • Antioxidant activity: Studies suggest it might possess antioxidant properties, potentially protecting cells from damage caused by free radicals [].
  • Antimicrobial effects: Research indicates its potential effectiveness against various bacteria and fungi [].
  • Neuroprotective properties: Studies suggest it might offer neuroprotective benefits by reducing oxidative stress and protecting neurons [].

(+)-alpha-Terpineol is a naturally occurring monoterpene alcohol, known for its pleasant lilac-like aroma. It is one of the four isomeric forms of terpineol, with the others being beta-terpineol, gamma-terpineol, and terpinen-4-ol. This compound is primarily derived from natural sources such as pine oil, cajeput oil, and petitgrain oil. Its chemical formula is C10H18OC_{10}H_{18}O with a molecular weight of approximately 154.25 g/mol .

The structure of (+)-alpha-Terpineol features a cyclohexene ring with an isopropanol functional group, making it a unique member of the terpenoid family. The compound exists as a racemic mixture of its enantiomers, with the (+)-stereoisomer being predominantly isolated from various natural sources .

Research suggests that (+)-alpha-Terpineol possesses various biological activities, although the exact mechanisms are still being elucidated. Here are some potential mechanisms:

  • Antioxidant activity: (+)-alpha-Terpineol may act as an antioxidant by scavenging free radicals, potentially protecting cells from oxidative damage.
  • Anticancer properties: Studies suggest that (+)-alpha-Terpineol might inhibit the growth and proliferation of cancer cells through various mechanisms.
  • Antimicrobial activity: (+)-alpha-Terpineol may exhibit antimicrobial properties against bacteria and fungi, although further research is needed to understand the specific mechanisms.

It's important to note that most of this research has been conducted in cell culture or animal models. More studies are needed to confirm the effectiveness and safety of (+)-alpha-Terpineol for therapeutic applications in humans.

  • Toxicity: Limited data is available on the oral or dermal toxicity of (+)-alpha-Terpineol.
  • Flammability: (+)-alpha-Terpineol has a flash point of 74 °C, indicating flammability and the need for handling with caution.
, particularly oxidation and hydration.

  • Oxidation: When exposed to ozone or other oxidizing agents, it can form various by-products such as glyoxal and methylglyoxal. Studies have shown that the reaction mechanism can vary depending on whether the compound is in gas or surface phase .
  • Hydration: It can be synthesized from alpha-pinene through hydration in the presence of sulfuric acid, which leads to the formation of (+)-alpha-Terpineol as a primary product .
  • Rearrangement: Under specific conditions, it can also rearrange to form other terpenoids or alcohols.

(+)-alpha-Terpineol exhibits a range of biological activities that make it significant in pharmacological research:

  • Antioxidant Properties: It has been shown to possess antioxidant capabilities, although its effectiveness varies across different assays .
  • Anticancer Activity: Research indicates that (+)-alpha-Terpineol demonstrates cytostatic effects against several cancer cell lines, including breast and prostate cancer cells .
  • Vasorelaxation: It has been observed to induce vasorelaxation through mechanisms involving nitric oxide pathways and calcium channel modulation .
  • Anticonvulsant and Anti-inflammatory Effects: Studies suggest potential anticonvulsant properties alongside anti-inflammatory effects, contributing to its therapeutic profile .

Several methods are employed for synthesizing (+)-alpha-Terpineol:

  • From Alpha-Pinene: The most common synthesis method involves the hydration of alpha-pinene using sulfuric acid as a catalyst. This process yields a mixture of terpineols with (+)-alpha-Terpineol being the major product.
  • From Limonene: Another method includes the reaction of limonene with trifluoroacetic acid, followed by hydrolysis to produce (+)-alpha-Terpineol with moderate selectivity .
  • Biosynthesis: In nature, it is biosynthesized from geranyl pyrophosphate through enzymatic processes involving terpinyl cation intermediates .

(+)-alpha-Terpineol has diverse applications across various industries:

  • Fragrance Industry: Its pleasant aroma makes it a popular ingredient in perfumes and cosmetics.
  • Food Industry: Used as a flavoring agent due to its aromatic properties.
  • Pharmaceuticals: Explored for its potential therapeutic effects in treating conditions such as hypertension and cancer.
  • Cleaning Products: Its antimicrobial properties make it suitable for use in disinfectants and cleaning agents .

Research on interaction studies involving (+)-alpha-Terpineol indicates its potential role in modulating biological pathways:

  • It has been shown to interact with calcium channels in vascular smooth muscle cells, influencing vasodilation mechanisms.
  • The compound may also interact with various receptors involved in pain and inflammation pathways, although further studies are needed to fully elucidate these interactions .

Several compounds share structural similarities with (+)-alpha-Terpineol. Here’s a comparison highlighting its uniqueness:

CompoundStructure TypeKey Characteristics
Beta-TerpineolTerpene AlcoholSlightly different aroma; used similarly in fragrances.
Gamma-TerpineolTerpene AlcoholSimilar applications but less potent biological activity.
Terpinen-4-olTerpene AlcoholKnown for higher antimicrobial activity compared to alpha-terpineols.
LimoneneMonoterpeneCommonly used as a flavoring agent; has distinct citrus scent.

The uniqueness of (+)-alpha-Terpineol lies in its specific biological activities and pleasant fragrance profile, which are not entirely shared by its counterparts.

The discovery of (+)-α-terpineol is rooted in early 20th-century terpene chemistry. In 1903, German chemists H. Waldbaum and O. Hüthig isolated the (+)-enantiomer from petitgrain oil (Citrus aurantium), marking the first characterization of this stereoisomer. Four years later, J. E. Teeple identified its enantiomer, (-)-α-terpineol, from long-leaf pine oil (Pinus palustris), establishing the compound’s chiral nature. These discoveries built upon earlier work by Otto Wallach, Ferdinand Tiemann, and Semler, who elucidated the structure of terpineol in 1885.

The compound’s industrial relevance emerged alongside the development of pine product industries in the United States, where methods for isolating terpineol from turpentine and wood residues were refined. By the mid-20th century, synthetic routes from α-pinene and limonene had supplanted extraction as the primary production method.

Taxonomic Classification as a Monoterpene Alcohol

(+)-α-Terpineol belongs to the menthane monoterpenoid class, characterized by a bicyclic structure derived from two isoprene units (C10H18O). Its systematic IUPAC name, 2-(4-methylcyclohex-3-en-1-yl)propan-2-ol, reflects:

  • A cyclohexene ring substituted with a methyl group at position 4
  • A tertiary alcohol group at position 2 of the propan-2-ol side chain.

As a monoterpene alcohol, it shares biosynthetic origins with other terpenoids, arising from geranyl pyrophosphate via cyclization and hydroxylation. The enzyme (+)-α-terpineol synthase (EC 4.2.3.112) catalyzes its formation in Santalum album (sandalwood), linking it to plant secondary metabolism.

Table 1: Key Taxonomic Features of (+)-α-Terpineol

PropertyDescription
ClassMenthane monoterpenoid
Molecular FormulaC10H18O
Biosynthetic PrecursorGeranyl pyrophosphate
Natural SourcesPetitgrain oil, pine oil, Melaleuca alternifolia (tea tree), sandalwood

Stereochemistry and Isomeric Forms

(+)-α-Terpineol exhibits chirality at the cyclohexene ring’s C1 position, yielding two enantiomers:

  • (R)-(+)-α-Terpineol: Isolated from petitgrain oil, specific rotation [α]D +106°
  • (S)-(-)-α-Terpineol: Found in pine oils, [α]D -96°

The compound also exists as one of four structural isomers:

  • α-Terpineol: Tertiary alcohol with a cyclohexene ring (most common)
  • β-Terpineol: Secondary alcohol with exocyclic double bond
  • γ-Terpineol: Secondary alcohol with endocyclic double bond
  • Terpinen-4-ol: Primary alcohol with a distinct hydroxyl position.

Figure 1: Isomeric Forms of Terpineol

α-Terpineol: OH at C2 (tertiary)  β-Terpineol: OH at C1, double bond at C2–C3  γ-Terpineol: OH at C1, double bond at C3–C4  Terpinen-4-ol: OH at C4 (primary)  

Significance in Natural Product Chemistry

(+)-α-Terpineol is a cornerstone of terpenoid research due to:

  • Ecological Roles: Serves as an antifeedant in conifers and antimicrobial agent in tea tree oil.
  • Biochemical Precursor: The terpinyl cation intermediate in its biosynthesis is a hub for diverse terpenoid pathways.
  • Synthetic Utility: Used to produce fragrances (e.g., lilac analogs), pharmaceuticals, and industrial solvents.

Recent studies highlight its pharmacological potential:

  • Anti-inflammatory Activity: Suppresses NF-κB signaling in human monocytes.
  • Antiasthmatic Effects: Derivatives like compound 4e enhance cAMP levels in airway smooth muscle, reducing lung resistance in rat models.
  • Neuroprotective Properties: Reduces amyloid plaques and improves memory in Alzheimer’s disease models.

Physical Description

Solid

XLogP3

1.8

LogP

2.98
3.28

Melting Point

Mp 37 °
37.5°C
37°C

GHS Hazard Statements

Aggregated GHS information provided by 175 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (21.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7785-53-7
98-55-5
10482-56-1

Wikipedia

(R)-(+)-alpha-terpineol

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]

General Manufacturing Information

3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, (1R)-: ACTIVE

Dates

Last modified: 08-15-2023

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